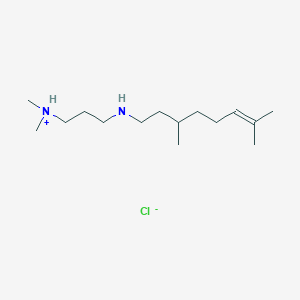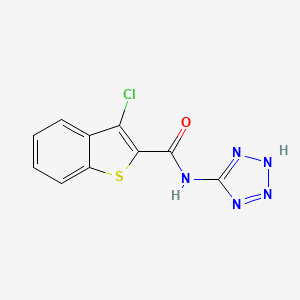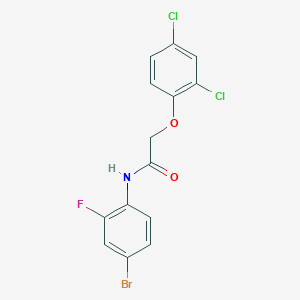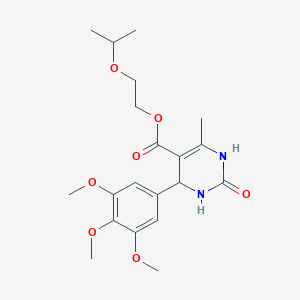
N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride, also known as DMDO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMDO is a quaternary ammonium salt that is structurally similar to choline, a compound that is essential for normal cellular function. DMDO has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
作用機序
The mechanism of action of N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride is not fully understood, but it is thought to involve the interaction of this compound with choline acetyltransferase and acetylcholinesterase. This compound has been shown to be a competitive inhibitor of choline uptake, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of cholinergic neurotransmission, the inhibition of acetylcholinesterase activity, and the induction of oxidative stress. This compound has also been shown to have anti-inflammatory and anti-apoptotic effects.
実験室実験の利点と制限
One advantage of using N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride in lab experiments is its ability to modulate cholinergic neurotransmission, which is involved in a number of different physiological processes. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of different future directions for research on N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride. One potential area of research is the development of new this compound analogs with improved pharmacological properties. Another area of research is the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease, which are characterized by cholinergic dysfunction. Additionally, this compound may have potential applications in the treatment of cancer, as it has been shown to have anti-inflammatory and anti-apoptotic effects.
合成法
N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride is typically synthesized via a multi-step process that involves the reaction of a number of different chemical compounds. The first step in the synthesis of this compound involves the reaction of 3,7-dimethyl-6-octen-1-ol with N,N-dimethylpropane-1,3-diamine to form the corresponding amine. This amine is then reacted with hydrochloric acid to form the final product, this compound hydrochloride.
科学的研究の応用
N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride has been used in a number of different research applications, including as a substrate for choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine, a neurotransmitter that is essential for normal neuronal function. This compound has also been used as a substrate for acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Additionally, this compound has been used as a tool for studying the effects of choline deficiency on cellular function.
特性
IUPAC Name |
3-(3,7-dimethyloct-6-enylamino)propyl-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2.ClH/c1-14(2)8-6-9-15(3)10-12-16-11-7-13-17(4)5;/h8,15-16H,6-7,9-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWCGDQQJSSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCNCCC[NH+](C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)

![N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)

